molecular formula C3H8Si B8335666 Silane, 2-propenyl- CAS No. 18191-59-8

Silane, 2-propenyl-

Cat. No. B8335666
Key on ui cas rn: 18191-59-8
M. Wt: 72.18 g/mol
InChI Key: DNAJDTIOMGISDS-UHFFFAOYSA-N
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Patent
US03987009

Procedure details

To diphenylphosphine (18.0 g, 0.097 mol) heated to 140° C under a nitrogen atmosphere, a mixture of allyl triethoxysilane (19.8 g, 0.97 mol) and di-t-butyl peroxide (1.86 g) is added during 3/4 hour. Heating is continued for 1 hour after the addition is complete. Analysis of the liquid shows the presence of unreacted phosphine and allyl silane, so di-t-butyl peroxide (2.0 g) is added and heating continued 2 hours more. This analysis, addition, and heating is repeated once more, after which only a trace of diphenylphosphine is present. The liquid reaction mixture is distilled giving the product (11.2 g, 30 percent yield), b.p. 180- 184° C/0.7 mm, nD27 1.5340.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:14]([Si:17]([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])[CH:15]=[CH2:16].C([O:31]OC(C)(C)C)(C)(C)C.P.C([SiH3])C=C>>[C:8]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:16][CH2:15][CH2:14][Si:17]([O:24][CH2:25][CH3:26])([O:18][CH2:19][CH3:20])[O:21][CH2:22][CH3:23])=[O:31])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C=C)[Si](OCC)(OCC)OCC
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[SiH3]
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added during 3/4 hour
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
This analysis, addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(CCC[Si](OCC)(OCC)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 216.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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